N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15218978
InChI: InChI=1S/C18H18N2O2S2/c1-22-14-6-4-13(5-7-14)8-9-19-17(21)11-16-18(20-12-24-16)15-3-2-10-23-15/h2-7,10,12H,8-9,11H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C18H18N2O2S2
Molecular Weight: 358.5 g/mol

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide

CAS No.:

Cat. No.: VC15218978

Molecular Formula: C18H18N2O2S2

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide -

Specification

Molecular Formula C18H18N2O2S2
Molecular Weight 358.5 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide
Standard InChI InChI=1S/C18H18N2O2S2/c1-22-14-6-4-13(5-7-14)8-9-19-17(21)11-16-18(20-12-24-16)15-3-2-10-23-15/h2-7,10,12H,8-9,11H2,1H3,(H,19,21)
Standard InChI Key NUOGLGWSKKWLIV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)CC2=C(N=CS2)C3=CC=CS3

Introduction

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a complex organic compound with a molecular formula of C18H18N2O2S2 and a molecular weight of 358.5 g/mol. This compound features a methoxyphenethyl group and a thiazole derivative with a thiophene substituent, contributing to its potential biological activity and applications in medicinal chemistry.

Synthesis Route Overview

  • Starting Materials: The synthesis may begin with appropriate starting materials such as thiophene and thiazole derivatives.

  • Coupling Reactions: Key steps involve coupling reactions to form the thiazole-thiophene moiety.

  • Amidation: The final step typically involves amidation to introduce the acetamide functionality.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide exhibits promising biological activities, particularly in pharmacology. These activities could be explored further for potential applications in drug development.

Potential Applications

FieldPotential Use
PharmacologyDrug development for various therapeutic targets
Medicinal ChemistrySynthesis and modification of bioactive compounds
Biomedical ResearchInvestigation of biological mechanisms and interactions

Interaction Studies and Mechanism of Action

Understanding the mechanism of action of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide requires detailed interaction studies. These may include molecular docking and binding affinity assays to elucidate how the compound interacts with biological targets.

Interaction Studies

  • Molecular Docking: Computational studies to predict binding modes with target proteins.

  • Binding Affinity Assays: Experimental methods to quantify the strength of interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, highlighting the diversity within this chemical class.

Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-Ethoxyphenethyl)-2-(4-formyl-2-methoxyphenoxy)acetamideEthoxy group; phenoxy linkagePotential anticancer activity
N-(2,4-Dimethoxyphenyl)-2-[6-{(4-methoxyphenyl)methyl}-5-oxo]triazineDimethoxy substitution; triazine coreAntimicrobial properties
N-(3-Methoxynaphthalen-1-yl)-2-(5-methylthiazol-2-yl)acetamideNaphthalene group; different thiazole substitutionAntiviral activity

These compounds underscore the unique combination of methoxy and thiophene functionalities in N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, which may confer distinct biological properties.

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